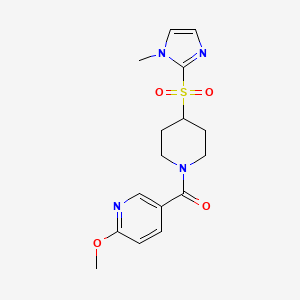

(6-methoxypyridin-3-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a molecule with potential antineoplastic activity . Upon oral administration, it affects oxidative phosphorylation in mitochondria of metabolically-active tumor cells, which reduces both energy production and tumor cell proliferation .

Synthesis Analysis

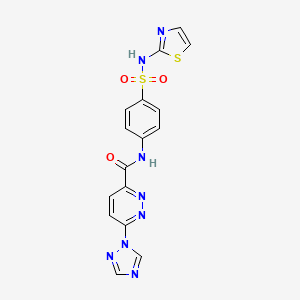

The synthesis of this compound has been reported in several studies . For instance, a series of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles has been synthesized and evaluated for their ALK5 inhibitory activity .Molecular Structure Analysis

The molecular structure of this compound is complex, and key residues that define the inhibitor pocket include EZH2 SET domain Tyr661, Phe665, Tyr658, and Phe686, the EZH2 SAL region Tyr111 and Met110, and EED residues His213 and Asp237 .Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For instance, it has been reported that the combination of replacement of a quinoxalin-6-yl moiety of 6 with a [1,2,4]triazolo [1,5-a]pyridin-6-yl moiety, insertion of a methyleneamino linker, and a o-F substituent in the phenyl ring markedly increased ALK5 inhibitory activity .Physical And Chemical Properties Analysis

The molecular weight of this compound is 937.1 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique

Antimicrobial Activity

Imidazole derivatives are known for their broad spectrum of antimicrobial properties. They have been studied for their effectiveness against bacteria, fungi, and protozoa. The presence of the imidazole ring in the compound contributes to its potential as an antimicrobial agent, which can be leveraged in the development of new antibiotics and antifungal medications .

Anti-inflammatory Applications

The anti-inflammatory properties of imidazole derivatives make them candidates for the treatment of chronic inflammatory diseases. Research into the modulation of inflammatory pathways by these compounds could lead to new therapies for conditions such as arthritis and asthma .

Antioxidant Potential

Imidazole compounds have been evaluated for their antioxidant potential, which is crucial in combating oxidative stress-related diseases. They can act as scavengers for free radicals, thereby protecting cells from damage .

Drug Synthesis

The structural complexity of imidazole-containing compounds allows for the synthesis of a wide range of drugs. The compound could serve as a key intermediate in the synthesis of various pharmacologically active molecules .

Sensor Development

Imidazole derivatives can be incorporated into sensor technologies due to their reactivity and ability to form complexes with different substances. This compound could be used in the development of gas sensors or biosensors .

Solar Cell Technology

The electronic properties of imidazole derivatives make them suitable for use in solar cell technology. They can be used as hole transporting materials (HTMs) in the fabrication of perovskite solar cells, contributing to the efficiency of these renewable energy devices .

Mécanisme D'action

Propriétés

IUPAC Name |

(6-methoxypyridin-3-yl)-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-19-10-7-17-16(19)25(22,23)13-5-8-20(9-6-13)15(21)12-3-4-14(24-2)18-11-12/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOCRVNBKAINBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CN=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-methoxypyridin-3-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2920317.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2920318.png)

![[(3r)-3-Aminopiperidin-1-Yl][2-(1-Ethyl-1h-Pyrrolo[2,3-B]pyridin-2-Yl)-7-Methoxy-1-Methyl-1h-Benzimidazol-5-Yl]methanone](/img/structure/B2920323.png)

![5,6-dimethyl-3-(propylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2920329.png)